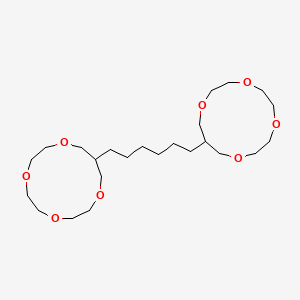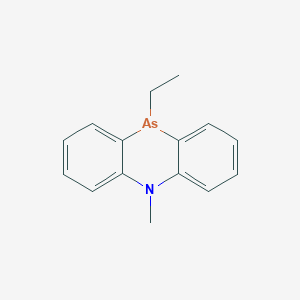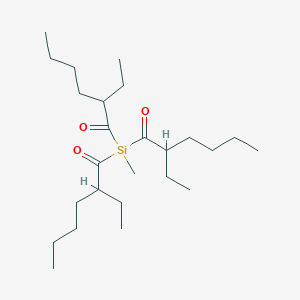![molecular formula C22H24N2O3 B14295054 2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol CAS No. 121271-37-2](/img/structure/B14295054.png)
2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple phenolic and methylene groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol typically involves the reaction of 2-hydroxy-1,3-phenylenediamine with formaldehyde and phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions under controlled conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final compound with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of phenolic and methylene groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the phenolic groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the phenolic groups can lead to the formation of quinones, while reduction can yield hydroquinones
Applications De Recherche Scientifique
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol involves its interaction with specific molecular targets and pathways. The phenolic groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The methylene groups can facilitate the formation of covalent bonds with other molecules, enhancing the compound’s reactivity and potential biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
- 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
Uniqueness
Compared to similar compounds, 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol stands out due to its unique combination of phenolic and methylene groups. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in different fields. Its ability to undergo various chemical reactions and form stable products further enhances its versatility and usefulness in scientific research and industrial applications.
Propriétés
Numéro CAS |
121271-37-2 |
|---|---|
Formule moléculaire |
C22H24N2O3 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2,6-bis[[(2-hydroxyphenyl)methylamino]methyl]phenol |
InChI |
InChI=1S/C22H24N2O3/c25-20-10-3-1-6-16(20)12-23-14-18-8-5-9-19(22(18)27)15-24-13-17-7-2-4-11-21(17)26/h1-11,23-27H,12-15H2 |
Clé InChI |
RPOXOCIJLBIXER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCC2=C(C(=CC=C2)CNCC3=CC=CC=C3O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)

![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)




![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)


